molecular formula C27H27N3O5S2 B12028120 6-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B12028120
M. Wt: 537.7 g/mol
InChI Key: CKVNSRRWQMCJCL-GYHWCHFESA-N
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Description

6-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as indole, thiazolidine, and hexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID involves multiple steps. One common approach is the condensation of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with indole-3-carboxaldehyde. The resulting product undergoes further reactions with thiazolidine-2,4-dione and hexanoic acid under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

6-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: A precursor in the synthesis of the compound.

    Indole-3-carboxaldehyde: Another key intermediate in the synthetic route.

    Thiazolidine-2,4-dione: A related compound with similar structural features.

Uniqueness

6-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID is unique due to its combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C27H27N3O5S2

Molecular Weight

537.7 g/mol

IUPAC Name

6-[(5Z)-5-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C27H27N3O5S2/c1-16-9-8-10-17(2)23(16)28-20(31)15-30-19-12-6-5-11-18(19)22(25(30)34)24-26(35)29(27(36)37-24)14-7-3-4-13-21(32)33/h5-6,8-12H,3-4,7,13-15H2,1-2H3,(H,28,31)(H,32,33)/b24-22-

InChI Key

CKVNSRRWQMCJCL-GYHWCHFESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O

Origin of Product

United States

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